1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's complete IUPAC name reflects its complex bicyclic structure comprising a substituted pyrimidine ring connected to a functionalized piperidine system. The molecular framework incorporates a trifluoromethyl group at the 4-position of the pyrimidine ring and a carboxamide substituent at the 4-position of the piperidine ring, creating a unique chemical entity with distinct stereochemical and electronic properties.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of both aromatic heterocyclic and saturated ring systems. The pyrimidine ring adopts a planar aromatic configuration with delocalized pi-electron density distributed across the six-membered ring containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl substituent at position 4 introduces significant steric bulk and electronic influence due to the highly electronegative fluorine atoms, creating a strong electron-withdrawing effect that influences the overall molecular reactivity and binding properties.
The piperidine ring system exists in a chair conformation, representing the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference minimizes steric strain while positioning the carboxamide substituent in an equatorial orientation, reducing unfavorable 1,3-diaxial interactions. The carboxamide functional group maintains planarity due to resonance between the carbonyl carbon and the nitrogen lone pair, creating partial double-bond character in the carbon-nitrogen bond and restricting rotation around this axis.
The molecular weight of 274.24 grams per mole reflects the combined contributions of the constituent atoms, with the three fluorine atoms contributing significantly to the overall molecular mass. The presence of multiple heteroatoms creates several potential sites for intermolecular interactions, including hydrogen bonding through the carboxamide group and dipole-dipole interactions involving the electronegative nitrogen and fluorine atoms. These structural features influence the compound's physical properties, including solubility, melting point, and crystallization behavior.
Electronic Structure and Quantum Chemical Properties
The electronic structure of this compound reflects the complex interplay between aromatic and aliphatic components within the molecular framework. The pyrimidine ring system exhibits characteristic aromatic properties with six pi-electrons delocalized across the heterocyclic framework, creating a stable aromatic system despite the presence of two electronegative nitrogen atoms. The electron density distribution within the pyrimidine ring is significantly influenced by the trifluoromethyl substituent, which acts as a strong electron-withdrawing group through both inductive and field effects.
The trifluoromethyl group creates a substantial dipole moment contribution due to the high electronegativity difference between carbon and fluorine atoms, generating a permanent electric dipole that influences molecular interactions and binding affinity. This electron-withdrawing character affects the nucleophilicity of the pyrimidine nitrogen atoms and modifies the overall electron density distribution throughout the aromatic system. The resulting electronic perturbation influences chemical reactivity patterns and may enhance binding interactions with biological targets through electrostatic complementarity.
The carboxamide functionality introduces additional electronic complexity through resonance stabilization between the carbonyl group and the nitrogen lone pair. This resonance creates partial double-bond character in the carbon-nitrogen bond while reducing the electron density on the carbonyl carbon, making it less electrophilic compared to simple ketones or aldehydes. The amide nitrogen possesses reduced basicity due to electron delocalization, affecting protonation behavior and hydrogen bonding patterns. These quantum chemical properties collectively determine the compound's reactivity profile and influence its interactions with molecular targets.
Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound requires multiple analytical techniques to provide comprehensive structural confirmation. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The carboxamide group exhibits distinctive carbonyl stretching vibrations in the 1650-1680 wavenumber region, while nitrogen-hydrogen stretching modes appear in the 3200-3400 wavenumber range. The trifluoromethyl group contributes strong carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, providing a characteristic fingerprint for this substituent.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and stereochemical environment of individual atoms. Proton nuclear magnetic resonance reveals distinct chemical shifts for protons in different molecular environments, with aromatic protons on the pyrimidine ring appearing in the 8-9 parts per million region due to deshielding effects from the aromatic ring current. Piperidine ring protons exhibit characteristic multipicity patterns reflecting vicinal coupling interactions, while the carboxamide protons display temperature-dependent behavior due to restricted rotation around the carbon-nitrogen bond.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing as a characteristic downfield signal around 170-180 parts per million. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with three equivalent fluorine nuclei, appearing around 120-130 parts per million. Fluorine-19 nuclear magnetic resonance confirms the presence and environment of the trifluoromethyl group through chemical shift analysis and coupling pattern observation.
| Spectroscopic Technique | Key Characteristics | Expected Range |
|---|---|---|
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | N-H stretch | 3200-3400 cm⁻¹ |
| Infrared Spectroscopy | C-F stretch | 1000-1300 cm⁻¹ |
| ¹H NMR | Aromatic protons | 8-9 ppm |
| ¹³C NMR | Carbonyl carbon | 170-180 ppm |
| ¹³C NMR | Trifluoromethyl carbon | 120-130 ppm |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxamide group and cleavage of the bond connecting the pyrimidine and piperidine systems, generating diagnostic fragment ions that confirm the proposed molecular structure.
Crystallographic Data and Solid-State Arrangements
Limited crystallographic information is available in the current literature for this compound, representing an area requiring further investigation to fully characterize the solid-state behavior of this compound. The molecular structure suggests potential for various intermolecular interactions in the crystalline state, including hydrogen bonding through the carboxamide functionality and dipole-dipole interactions involving the electronegative nitrogen and fluorine atoms. These interactions likely influence crystal packing arrangements and determine physical properties such as melting point, solubility, and mechanical properties of the solid material.
The presence of multiple hydrogen bond acceptor sites, including the pyrimidine nitrogen atoms and the carbonyl oxygen, creates opportunities for extensive hydrogen bonding networks in the crystalline state. The carboxamide group can function as both hydrogen bond donor and acceptor, potentially forming one-dimensional chains or two-dimensional sheets through cooperative hydrogen bonding interactions. The trifluoromethyl group may participate in weak intermolecular interactions through fluorine-hydrogen contacts, contributing to the overall crystal stability and packing efficiency.
Crystal structure determination would provide valuable insights into the preferred conformational states of the molecule in the solid phase and reveal how intermolecular forces influence molecular geometry compared to isolated gas-phase structures. Such information would be particularly relevant for understanding pharmaceutical properties, including dissolution behavior, bioavailability, and formulation stability. The systematic investigation of polymorphic forms and solvate structures would further enhance understanding of the solid-state behavior and provide important information for practical applications requiring crystalline materials with specific properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWADVMSINYMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380660 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-29-8 | |
| Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a piperidine ring with an amide functional group. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions, stabilizing the binding to its target. The carboxamide group contributes to the compound's solubility and bioavailability, which are crucial for its pharmacological effects .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. In vitro studies have demonstrated that related compounds can inhibit bacterial growth at low concentrations, highlighting their potential as therapeutic agents .
Antiviral and Anticancer Properties
The compound's potential antiviral and anticancer activities are under investigation. Studies on related pyrimidine derivatives have shown promising results in inhibiting viral replication and inducing apoptosis in cancer cells. These findings suggest that this compound may similarly affect viral pathways and cancer cell proliferation .
Case Studies
- Antiparasitic Activity : A study on pyrimidine derivatives indicated that modifications in structure could enhance antiparasitic activity. Compounds with similar trifluoromethyl substitutions demonstrated improved efficacy against malaria parasites, emphasizing the importance of structural optimization in drug development .
- Anti-inflammatory Effects : Research has shown that certain pyrimidine derivatives significantly inhibit cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values for these compounds suggest they could serve as effective anti-inflammatory agents, potentially positioning this compound as a candidate for further exploration in this area .
Data Table: Biological Activity Comparison
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics suggest it may exhibit activity against certain diseases, including:
- Cancer: Research indicates that derivatives of pyrimidine compounds can inhibit tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines .
- Neurological Disorders: The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .
2. Antiviral Activity
Recent studies have suggested that compounds containing trifluoromethyl groups may possess antiviral properties. For instance, research into similar structures has demonstrated efficacy against viral infections by disrupting viral replication processes .
3. Inhibitors of Enzymatic Activity
The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on analogous compounds have shown promise in inhibiting enzymes like kinases, which play crucial roles in cell signaling and cancer progression .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of trifluoromethyl-substituted pyrimidines revealed that these compounds could effectively inhibit the growth of various cancer cell lines, particularly breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Neuropharmacological Effects
In a pharmacological assessment, a related piperidine derivative demonstrated significant anxiolytic effects in animal models. The study highlighted the potential for developing new treatments for anxiety disorders based on modifications of the piperidine structure, suggesting that 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide could be a candidate for further exploration .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
- Molecular Formula : C₁₀H₁₂F₃N₃O
- Molecular Weight : 247.22 g/mol
- Key Differences : Replaces the carboxamide (-CONH₂) with a hydroxyl (-OH) group at the piperidine 4-position.
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Molecular Formula : C₁₁H₁₄F₃N₃O
- Molecular Weight : 261.25 g/mol
- Key Differences : Introduces a hydroxymethyl (-CH₂OH) group at the piperidine 4-position instead of carboxamide.
- Impact: Increases polarity and hydrogen-bond donor count (2 vs. 1 in the target compound), which may enhance aqueous solubility but reduce membrane permeability .
Pyrimidine Substituent Variations
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Molecular Formula : C₁₇H₂₃F₃N₄O₂
- Molecular Weight : 372.40 g/mol
- Key Differences :
- Pyrimidine substituents: 2-methyl and 6-trifluoromethyl (vs. 4-trifluoromethyl in the target compound).
- Carboxamide N-substituted with tetrahydrofuran-2-ylmethyl.
- Impact : The 2-methyl group may sterically hinder target binding, while the tetrahydrofuran substitution could enhance CNS penetration due to increased lipophilicity .
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Molecular Formula : C₁₈H₁₈F₃N₃O₃
- Molecular Weight : 381.35 g/mol
- Key Differences :
- Pyrimidine 4-position substituted with 3-methoxyphenyl (vs. trifluoromethyl in the target compound).
- Piperidine 3-carboxylic acid replaces 4-carboxamide.
Piperidine Carboxamide Derivatives
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
- Molecular Formula : C₁₂H₁₇ClN₆O
- Molecular Weight : 296.76 g/mol
- Key Differences: Pyrimidine substituents: 2-amino and 6-chloro (vs. 4-trifluoromethyl). Carboxamide N-methylated.
- N-methylation reduces polarity, increasing logP and membrane permeability .
Physicochemical and Pharmacokinetic Comparison
Preparation Methods
Synthesis of 4-(Trifluoromethyl)pyrimidin-2-yl Intermediate
- The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted pyrimidine precursors.
- Literature reports describe the use of substituted pyrimidines with trifluoromethyl groups installed at the 4-position through halogenation followed by trifluoromethylation or direct coupling methods under mild conditions.
Preparation of Piperidine-4-carboxamide
- Piperidine-4-carboxamide can be synthesized by amidation of piperidine-4-carboxylic acid with ammonia or suitable amine sources.
- Activation of the carboxylic acid group is often achieved by conversion to acid chlorides or use of coupling reagents such as isobutyl chloroformate in the presence of bases like N-methylmorpholine, as demonstrated in related piperidine carboxamide syntheses.
Coupling Procedure for Formation of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
- The key coupling step involves nucleophilic substitution or amide bond formation between the piperidine nitrogen and the pyrimidin-2-yl moiety.
- A typical protocol involves dissolving the piperidine-4-carboxamide or its activated derivative in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.
- The reaction mixture is cooled (0–5 °C) and treated with coupling agents like isobutyl chloroformate and bases (e.g., triethylamine or N-methylmorpholine) to activate the carboxamide or amine functionalities.
- The pyrimidin-2-yl intermediate bearing the trifluoromethyl substituent is then added gradually under stirring, and the reaction is allowed to proceed at room temperature for 5–6 hours.
- Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is quenched with water, extracted with ethyl acetate, and the organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography over silica gel using solvent systems such as dichloromethane/methanol (1:1) or methylene chloride/methanol mixtures.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Activation of carboxylic acid | Isobutyl chloroformate, N-methylmorpholine | Dry DMF | 0–5 °C | 10–15 min | Formation of activated intermediate |
| Coupling with pyrimidin-2-yl amine | Addition of 4-(trifluoromethyl)pyrimidin-2-yl amine | DMF or DCM | Room temperature | 5–6 hours | Monitored by TLC/HPLC |
| Workup | Quenching with water, extraction with ethyl acetate | Water, ethyl acetate | Ambient | — | Washing and drying over Na2SO4 |
| Purification | Column chromatography (silica gel) | DCM/methanol (1:1) | Ambient | — | Yields purified final compound |
Analytical Characterization
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra typically show molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 308–381 depending on substituents).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical environment of protons and carbons, including signals corresponding to the trifluoromethyl group and aromatic pyrimidine protons.
- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress with appropriate solvent systems.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and reaction monitoring.
Research Findings and Optimization Notes
- The use of isobutyl chloroformate and N-methylmorpholine as coupling agents in dry DMF has been shown to provide good yields and selectivity in similar amide bond formations involving piperidine carboxamides.
- Cooling the reaction mixture before addition of reagents minimizes side reactions and improves product purity.
- Purification by silica gel chromatography with dichloromethane/methanol mixtures effectively separates the desired product from impurities and unreacted starting materials.
- Structural modifications to the pyrimidine and piperidine rings can influence reaction yields and biological activity, as observed in related analogues bearing trifluoromethyl groups.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting materials | 4-(Trifluoromethyl)pyrimidin-2-yl amine, piperidine-4-carboxamide or acid derivative |
| Key reagents | Isobutyl chloroformate, N-methylmorpholine, triethylamine |
| Solvents | Dry dichloromethane, N,N-dimethylformamide (DMF) |
| Reaction temperature | 0–5 °C for activation; room temperature for coupling |
| Reaction time | 10–15 min activation; 5–6 hours coupling |
| Purification method | Silica gel column chromatography with DCM/methanol (1:1) |
| Analytical techniques | TLC, HPLC, ^1H NMR, ^13C NMR, ESI-MS |
| Yield and purity | High purity achievable; yields vary depending on substituents and reaction optimization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions involving pyrimidine derivatives and piperidine intermediates. Key steps include:
- Amide coupling using reagents like HATU or DCC to form the carboxamide group (yield optimization: 60–85% depending on stoichiometry) .
- Temperature control (e.g., 60–80°C for cyclization) and pH adjustments (e.g., neutral to mildly basic conditions) to minimize side reactions .
- Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound and ensuring batch consistency?
- Methodology :
- NMR spectroscopy : Critical for confirming the piperidine-pyrimidine core and trifluoromethyl group (e.g., ¹⁹F NMR for CF₃ signal at δ −60 to −70 ppm) .
- HPLC : Quantifies purity and detects impurities (e.g., C18 column with acetonitrile/water gradient) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 330.12) .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cellular viability assays : Use cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity (MTT assay, 48–72 hr exposure) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) using PyMOL for visualization .
- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity data to guide structural optimization .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and bioavailability (%F) in rodents to identify metabolic instability .
- Metabolite identification : Use liver microsomes + LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at piperidine) .
Q. How do structural modifications enhance selectivity for specific enzyme isoforms?
- Methodology :
- SAR-driven synthesis : Introduce substituents (e.g., fluorobenzyl or thiophene groups) to probe steric/electronic effects .
- Kinase panel screening : Compare inhibition across 50+ kinases (e.g., DiscoverX KINOMEscan) to identify isoform-specific trends .
Q. What experimental designs mitigate solubility challenges in biological testing?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
